molecular formula C4H7ClF3NO2S B6173950 3-trifluoromethanesulfonylazetidine hydrochloride CAS No. 2490418-72-7

3-trifluoromethanesulfonylazetidine hydrochloride

Cat. No.: B6173950
CAS No.: 2490418-72-7
M. Wt: 225.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trifluoromethanesulfonylazetidine hydrochloride is a chemical compound with the molecular formula C4H6F3NO2S·HCl. It is known for its unique structural features, which include a trifluoromethyl group and an azetidine ring.

Preparation Methods

The synthesis of 3-trifluoromethanesulfonylazetidine hydrochloride typically involves the reaction of azetidine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Azetidine+Trifluoromethanesulfonyl chloride3-Trifluoromethanesulfonylazetidine3-Trifluoromethanesulfonylazetidine hydrochloride\text{Azetidine} + \text{Trifluoromethanesulfonyl chloride} \rightarrow \text{3-Trifluoromethanesulfonylazetidine} \rightarrow \text{this compound} Azetidine+Trifluoromethanesulfonyl chloride→3-Trifluoromethanesulfonylazetidine→3-Trifluoromethanesulfonylazetidine hydrochloride

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

3-Trifluoromethanesulfonylazetidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding sulfonic acids and azetidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3-Trifluoromethanesulfonylazetidine hydrochloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use in the development of new drugs.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-trifluoromethanesulfonylazetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Trifluoromethanesulfonylazetidine hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:

    Trifluoromethanesulfonyl chloride: Used as a reagent in organic synthesis.

    Trifluoromethanesulfonyl azide: Known for its use in click chemistry.

    Bis(trifluoromethanesulfonyl)imide: Used in the synthesis of ionic liquids and as a catalyst.

The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-containing compounds .

Properties

CAS No.

2490418-72-7

Molecular Formula

C4H7ClF3NO2S

Molecular Weight

225.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.